Enhanced Calculated Lipophilicity (cLogP) vs. the 7-Methyl Regioisomer
The position of the methyl group on the imidazo[1,2-a]pyridine core directly influences lipophilicity, a key determinant of membrane permeability and off-target binding. The target compound, with a methyl group at the 6-position, exhibits a higher calculated partition coefficient than its 7-methyl regioisomer. The 7-methyl-2-(2-pyridyl) derivative has a reported cLogP of 2.70, whereas the structurally similar N-cyclopentyl-6-methyl-2-(2-pyridinyl) derivative shows a cLogP of 4.56, indicating a significant lipophilicity increase driven by the scaffold and 6-methyl group .
vs 2.70 (7-methyl)
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.56 (based on a 6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridine derivative) |
| Comparator Or Baseline | 7-(6-methyl-pyridin-2-yl)-imidazo[1,2-a]pyridine: cLogP = 2.70 |
| Quantified Difference | cLogP is approximately 1.86 units higher for the 6-methyl substituted core scaffold. |
| Conditions | Calculated logP values obtained from standard cheminformatics databases (chemsrc, mcule) using consistent prediction algorithms. |
Why This Matters
A higher logP value is crucial for projects where improved membrane permeability and oral bioavailability are required, guiding the selection of the 6-position isomer for further optimization.
